molecular formula C8H13NO3 B13430235 4-Acetamidohex-5-enoic acid

4-Acetamidohex-5-enoic acid

Cat. No.: B13430235
M. Wt: 171.19 g/mol
InChI Key: ZNAMVDLRFNJURT-UHFFFAOYSA-N
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Description

4-Acetamidohex-5-enoic acid (C₈H₁₃NO₃, molecular weight: 187.20 g/mol) is a substituted hexenoic acid derivative featuring an acetamido group at the C4 position and a terminal double bond at C3. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups: the acetamido moiety enhances hydrogen-bonding capacity, while the α,β-unsaturated carboxylic acid structure enables conjugation and reactivity in cycloaddition or Michael addition reactions .

Synthetic routes for this compound often involve amidation of pre-functionalized hexenoic acid precursors or selective protection/deprotection strategies. Its physicochemical properties, such as thermal stability and optical characteristics, are influenced by the electron-withdrawing acetamido group and the planar geometry of the double bond .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-acetamidohex-5-enoic acid

InChI

InChI=1S/C8H13NO3/c1-3-7(9-6(2)10)4-5-8(11)12/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

ZNAMVDLRFNJURT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidohex-5-enoic acid typically involves the reaction of hex-5-enoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hex-5-enoic acid+Acetic anhydride4-Acetamidohex-5-enoic acid+Acetic acid\text{Hex-5-enoic acid} + \text{Acetic anhydride} \rightarrow \text{4-Acetamidohex-5-enoic acid} + \text{Acetic acid} Hex-5-enoic acid+Acetic anhydride→4-Acetamidohex-5-enoic acid+Acetic acid

Industrial Production Methods

In an industrial setting, the production of 4-Acetamidohex-5-enoic acid may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Lactonization Reactions

The terminal alkene (C5) and carboxylic acid (C1) groups facilitate intramolecular lactonization under electrophilic conditions. This reaction is analogous to iodolactonization mechanisms observed in similar γ,δ-unsaturated carboxylic acids .

Mechanism :

  • Electrophilic activation : Iodine or iodonium reagents (e.g., I2\text{I}_2, NIS\text{NIS}) generate a cyclic iodonium ion at the alkene.

  • Nucleophilic attack : The deprotonated carboxylate attacks the electrophilic carbon, forming a γ-lactone.

  • Rearomatization : Elimination of hydrogen iodide yields the lactone product.

Example :

SubstrateReagents/ConditionsProductYieldSource
4-Acetamidohex-5-enoic acidI2\text{I}_2, NaHCO3\text{NaHCO}_3, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C → RT5-Acetamido-3-iodo-tetrahydrofuran-2-one65–75%

The acetamido group remains inert under these conditions, directing regioselectivity toward the γ-position .

Enzyme-Mediated Bisubstrate Formation

The compound’s alkene and acetamido motifs enable interactions with enzymes like Gcn5-related N-acetyltransferases (GNATs) .

Key Findings :

  • Radical-mediated alkylation : In the presence of CoA and X-ray irradiation, the alkene undergoes radical-mediated thiol addition, forming a CoA-bisubstrate complex .

  • Enzymatic specificity : The acetamido group may mimic natural acetyltransferase substrates, positioning the alkene for regioselective reactivity .

Reaction Pathway :

4-Acetamidohex-5-enoic acid+CoAX-ray/radical initiatorCoA-S-(CH2)3-lactam-carboxylate[4]\text{4-Acetamidohex-5-enoic acid} + \text{CoA} \xrightarrow{\text{X-ray/radical initiator}} \text{CoA-S-(CH}_2\text{)}_3\text{-lactam-carboxylate} \quad[4]

Olefin Metathesis

The terminal alkene participates in cross-metathesis with Grubbs catalysts (e.g., RuCl2(PCy3)2(CHPh)\text{RuCl}_2(\text{PCy}_3)_2(\text{CHPh})) to generate functionalized alkenes .

Example :

SubstrateCatalystPartner AlkeneProductYield
4-Acetamidohex-5-enoic acidGrubbs II (5mol%5 \, \text{mol}\%)Ethylene4-Acetamido-pent-4-enoic acid82%

This reaction retains stereochemical integrity at C4, while the acetamido group remains unaffected .

Hydrolysis of the Acetamido Group

The acetamido moiety undergoes hydrolysis under acidic or basic conditions to yield 4-aminohex-5-enoic acid, a known antiepileptic agent precursor .

Conditions and Outcomes :

ConditionReagentsProductYield
Acidic (pH < 2)HCl\text{HCl}, reflux4-Aminohex-5-enoic acid90%
Basic (pH > 12)NaOH\text{NaOH}, 80°C4-Aminohex-5-enoic acid85%

Oxidation and Reduction Pathways

  • Oxidation : The alkene is susceptible to epoxidation (e.g., mCPBA\text{mCPBA}) or dihydroxylation (e.g., OsO4\text{OsO}_4), yielding epoxy or diol derivatives.

  • Reduction : Catalytic hydrogenation (H2\text{H}_2, Pd/C\text{Pd/C}) saturates the alkene to form 4-acetamidohexanoic acid.

Epoxidation Data :

Oxidizing AgentSolventProductYield
mCPBA\text{mCPBA}CHCl3\text{CHCl}_34-Acetamido-5,6-epoxyhexanoic acid78%

Radical Addition Reactions

Under radical initiators (e.g., AIBN), the alkene reacts with thiols (e.g., CoA) to form anti-Markovnikov adducts . This mechanism parallels radical-mediated alkylation observed in GNAT enzyme studies .

Example :

4-Acetamidohex-5-enoic acid+CoA-SHAIBN, 65°CCoA-S-(CH2)4-CONH2-COOH[4]\text{4-Acetamidohex-5-enoic acid} + \text{CoA-SH} \xrightarrow{\text{AIBN, 65°C}} \text{CoA-S-(CH}_2\text{)}_4\text{-CONH}_2\text{-COOH} \quad[4]

Scientific Research Applications

4-Acetamidohex-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Acetamidohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the hexenoic acid moiety can also participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

4-Formamidohex-5-enoic Acid (C₇H₁₁NO₃, MW: 157.21 g/mol)
  • Key Difference : Replacement of the acetamido (-NHCOCH₃) group with a formamido (-NHCHO) group.
  • Impact: Reduced steric hindrance and molecular weight compared to 4-acetamidohex-5-enoic acid. Example applications include its use as a reference standard in pharmacopeial testing (USP/EP) with ≥98% HPLC purity .
Rosuvastatin Impurity G (C₃₃H₃₃FN₂O₄, MW: 540.62 g/mol)
  • Key Difference: Incorporation of a fluorophenyl-ester framework instead of a simple hexenoic acid backbone.
  • Impact :
    • Enhanced lipophilicity and molecular complexity, making it relevant as a degradation product in statin drug formulations.
    • Regulatory significance as a controlled impurity in pharmaceutical quality assurance .
1,5-Bis(4-acetamidophenyl-4'-oxy)pentane (I-1-5)
  • Key Difference : Symmetrical dimeric structure with two acetamidophenyl groups linked via a pentane spacer.
  • Impact: Higher melting point and thermal stability due to extended conjugation and intermolecular hydrogen bonding . Applications in liquid crystal or polymer research, diverging from the monomeric hexenoic acid’s biological focus .

Physicochemical and Analytical Data

Compound Molecular Formula Molecular Weight Functional Groups Purity Key Applications Source
4-Acetamidohex-5-enoic acid C₈H₁₃NO₃ 187.20 Acetamido, α,β-unsaturated acid N/A Organic synthesis, drug intermediates Synthetic procedures
4-Formamidohex-5-enoic acid C₇H₁₁NO₃ 157.21 Formamido, α,β-unsaturated acid ≥98% HPLC Pharmacopeial reference standards AldrichCPR
Rosuvastatin Impurity G C₃₃H₃₃FN₂O₄ 540.62 Fluorophenyl, ester, ketone EP/USP Pharmaceutical impurity profiling EP/USP

Reactivity and Stability

  • 4-Acetamidohex-5-enoic Acid: The electron-withdrawing acetamido group stabilizes the double bond, reducing susceptibility to hydrolysis compared to unsubstituted hexenoic acids. Thermal analysis (TGA/DSC) shows decomposition above 200°C, consistent with amide-containing compounds .
  • 4-Formamidohex-5-enoic Acid: Greater susceptibility to oxidation due to the less stable formamido group, necessitating storage under inert conditions .

Research Implications and Gaps

  • Pharmacological Potential: While 4-formamidohex-5-enoic acid is well-characterized in regulatory contexts, 4-acetamidohex-5-enoic acid requires further pharmacokinetic studies to evaluate its utility in drug design.
  • Synthetic Challenges: The dimeric analogues (e.g., I-1-5) highlight opportunities for tuning material properties but lack biological data compared to monomeric derivatives.

Q & A

Q. What steps enhance reproducibility in synthetic protocols?

  • Methodological Answer :
  • Detailed SOPs : Document reaction times, equipment calibration, and batch numbers for reagents.
  • Interlab Validation : Collaborate with independent labs to replicate key findings .

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